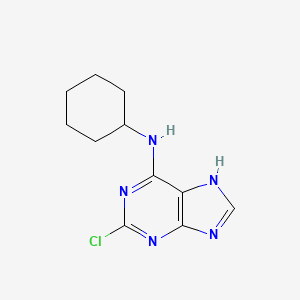

2-chloro-N-cyclohexyl-9H-purin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-cyclohexyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFVUDBBUBKCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Cyclohexyl 9h Purin 6 Amine

Precursor Synthesis Pathways for 2-chloro-N-cyclohexyl-9H-purin-6-amine

The synthesis of this compound is efficiently achieved through a regioselective nucleophilic aromatic substitution reaction. This process leverages the differential reactivity of the halogen substituents on a readily available purine (B94841) precursor.

The key to the successful synthesis of this compound lies in the regioselective nature of the nucleophilic substitution on the 2,6-dichloropurine (B15474) ring. The halide substituents on the purine system exhibit a leaving group ability that decreases in the order of C-6 > C-2. arkat-usa.org This differential reactivity means the chlorine atom at the C-6 position is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack than the chlorine at the C-2 position. arkat-usa.org

This chemical non-equivalence is a direct result of the electronic environment surrounding each chlorine atom. The C-2 position is flanked by two nitrogen atoms, which act as electron donors, increasing the electron density and thus reducing the electrophilicity of the carbon. researchgate.net In contrast, the C-6 position is adjacent to only one nitrogen atom, making it comparatively more electron-deficient and reactive. researchgate.net Consequently, when 2,6-dichloropurine is treated with a nucleophile such as cyclohexylamine (B46788), the substitution occurs selectively and preferentially at the C-6 position. arkat-usa.orgresearchgate.net

Various reaction conditions have been optimized to improve the efficiency and yield of this compound synthesis. Research has explored both conventional heating and microwave irradiation techniques to drive the reaction between 2,6-dichloropurine and cyclohexylamine.

Under conventional thermal conditions, the reaction of 2,6-dichloropurine with a slight excess (1.1 equivalents) of cyclohexylamine in a high-boiling point solvent like n-pentanol or n-butanol at 70°C for four hours results in a 76% yield of the desired product. arkat-usa.org An alternative approach utilizing microwave technology has also been developed. This method involves reacting the precursors in ethanol (B145695) with triethylamine (B128534) (Et₃N) as a base, under microwave irradiation at 90°C for a significantly shorter duration of 1.5 hours, affording the product in a 65% yield. nih.gov

The following table summarizes and compares the different optimized conditions for this synthesis.

| Method | Starting Materials | Solvent(s) | Temperature | Duration | Yield | Reference |

| Conventional Heating | 2,6-Dichloropurine, Cyclohexylamine (1.1 equiv) | n-Pentanol/n-Butanol | 70°C | 4 h | 76% | arkat-usa.org |

| Microwave Irradiation | 2,6-Dichloropurine, Cyclohexylamine (1.1 equiv), Et₃N | Ethanol | 90°C | 1.5 h | 65% | nih.gov |

Derivatization Strategies Employing this compound as a Scaffold

The this compound molecule is a valuable intermediate, serving as a structural scaffold for the synthesis of more complex, biologically relevant compounds. The remaining chlorine atom at the C-2 position provides a reactive site for further functionalization.

With the more reactive C-6 position occupied by the cyclohexylamino group, the chlorine atom at the C-2 position becomes the target for a second nucleophilic substitution reaction. arkat-usa.org This stepwise approach allows for the introduction of a different amino substituent at the C-2 position, leading to the creation of a diverse library of 2,6-diamino-substituted purine derivatives. arkat-usa.orgresearchgate.net This second substitution typically requires more forcing conditions, such as acid catalysis (e.g., using TMSCl) and higher temperatures (e.g., 120°C in n-butanol), to overcome the lower reactivity of the C-2 position. arkat-usa.org

A significant application of this compound is in the synthesis of structural analogs of Reversine (B1683945). arkat-usa.orgnih.gov Reversine is a 2,6-diamino-substituted purine known to influence cell differentiation processes. arkat-usa.orgresearchgate.net By reacting the this compound intermediate with various aromatic amines, a range of Reversine analogs can be produced. arkat-usa.org For example, reacting the intermediate with p-anisidine (B42471) yields the corresponding 2-arylamino-substituted derivative in a 70% yield over the two-step process. arkat-usa.org Similarly, introducing 4-morpholinoaniline (B114313) at the C-2 position generates another key Reversine analog. arkat-usa.org This synthetic strategy provides a facile route to a class of compounds with significant potential in chemical biology and regenerative medicine research. arkat-usa.orgresearchgate.net

The table below provides examples of derivatives synthesized from the this compound scaffold.

| Scaffold | Reactant for C-2 Substitution | Resulting Derivative Class | Reference |

| This compound | p-Anisidine | Reversine Analog | arkat-usa.org |

| This compound | 4-Morpholinoaniline | Reversine Analog | arkat-usa.org |

| This compound | Various Aromatic Amines | 2,6-Diamino-substituted purines | arkat-usa.org |

An exploration of the synthetic methodologies and chemical transformations centered on the purine derivative this compound reveals a versatile scaffold amenable to a variety of chemical modifications. The strategic placement of a reactive chlorine atom at the C2 position, coupled with the nucleophilic sites on the purine ring system, provides multiple avenues for structural diversification. This article delves into specific synthetic strategies, including the introduction of various chemical groups, N-alkylation at the N-9 position, and palladium-catalyzed coupling reactions, which collectively underscore the compound's significance as a building block in medicinal and chemical research.

3 Introduction of Diverse Chemical Moieties onto the Purine Scaffold

The chemical architecture of this compound allows for the introduction of diverse chemical functionalities at several key positions. The primary sites for modification are the C2 and C6 positions of the purine core. The chlorine atom at the C2 position is a versatile handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the N6-cyclohexylamino group can also be a site for further derivatization.

One of the most common transformations involves the displacement of the C2-chloro group by various nucleophiles. For instance, SNAr reactions with secondary amines, such as piperidine, can proceed with high regioselectivity at the C2 position, particularly in related diazidopurine systems. beilstein-journals.org This allows for the synthesis of a wide array of 2-amino-substituted purine derivatives.

Modern synthetic methods, such as the Buchwald-Hartwig amination, have been effectively employed to substitute the chlorine atom at the C2 position with various amino moieties. imtm.cz This palladium-catalyzed cross-coupling reaction is often efficient and can be performed under microwave irradiation using specific precatalysts like XPhos Pd G2. imtm.cz Beyond C-N bond formation, other coupling reactions like the Chan-Lam cross-coupling can be used to introduce aryl and other substituents using boronic acids. imtm.cz

Further complexity can be built upon the N6-amino substituent. For example, a multi-step reaction sequence can be employed to introduce elaborate side chains, such as N-cyclopropylglycylamino acids, onto the purine scaffold, demonstrating the potential for creating complex derivatives with potential biological applications. nih.gov

Table 1: Methods for Introducing Chemical Moieties

| Reaction Type | Target Position | Reagents/Conditions | Moiety Introduced |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Secondary Amines (e.g., Piperidine) | Amino groups |

| Buchwald-Hartwig Amination | C2 | Piperazineaniline, XPhos Pd G2, Microwave | Substituted anilines |

| Chan-Lam Cross-Coupling | C2 | Aryl boronic acids | Aryl, Styryl groups |

| Multi-step Synthesis | N6 | N-protected amino acids, coupling agents | Amino acid derivatives |

4 N-Alkylation Strategies at the N-9 Position of this compound

Alkylation of the purine ring is a fundamental transformation, but it is often complicated by a lack of regioselectivity, leading to mixtures of N7 and N9 isomers. nih.govub.edu In general, direct alkylation of purines with alkyl halides under basic conditions tends to produce a mixture where the thermodynamically more stable N9 regioisomer is the major product. nih.govacs.org

Several strategies have been developed to optimize the regioselective synthesis of N9-alkylated purines.

Direct Alkylation: This conventional method involves treating the purine with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). beilstein-journals.org While straightforward, this approach can suffer from long reaction times and suboptimal yields, alongside the formation of the N7 isomer. beilstein-journals.org The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or tetrabutylammonium hydroxide (B78521) can accelerate the reaction and improve yields. ub.edu

Microwave-Assisted Alkylation: The application of microwave irradiation has been shown to offer better results than classical heating for the N-alkylation of purine derivatives like 2,6-dichloropurine, improving both reaction times and yields. ub.edu

Mitsunobu Reaction: An alternative and often more selective method for N9-alkylation is the Mitsunobu reaction. beilstein-journals.orgub.edu This approach utilizes an alcohol and reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). It has been shown to produce N9-alkylated products in good yields and can be preferable to halide-based methods. beilstein-journals.org

The choice of alkylating agent and reaction conditions is crucial. For instance, while primary and secondary alkyl groups can be introduced effectively, N-alkylation with bulky reagents like tert-butyl bromide often fails under standard conditions. ub.edu

Table 2: Comparison of N-9 Alkylation Strategies

| Method | Reagents | Typical Conditions | Outcome |

|---|---|---|---|

| Direct Alkylation | Alkyl halide, Base (NaH, K2CO3) | DMF or Acetonitrile, Room temp. to heating | Mixture of N9 and N7 isomers; N9 major. Suboptimal yields and long reaction times possible. beilstein-journals.orgub.edu |

| Microwave-Assisted Alkylation | Alkyl halide, Base | Microwave irradiation, 50°C | Improved yields and shorter reaction times compared to classical heating. ub.edu |

| Mitsunobu Reaction | Alcohol, DEAD, TPP | Anhydrous THF, 0-20°C | Good yields of the major N9 product. beilstein-journals.org |

5 Palladium-Catalyzed Coupling Reactions Utilizing this compound

The C2-chloro group on the purine ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized purine derivatives that would be difficult to access through other methods.

Buchwald-Hartwig Amination: This is a premier method for C-N bond formation. acs.org It allows for the coupling of the C2 position with a vast array of primary and secondary amines. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base to generate diverse 2-amino-purine derivatives. imtm.cz This method is noted for its broad substrate scope and functional group tolerance.

Suzuki Coupling: To form C-C bonds, the Suzuki coupling reaction is widely used. This involves the reaction of the C2-chloro group with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. digitellinc.com This reaction facilitates the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C2 position.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It couples the C2-chloro group with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction provides a direct route to 2-alkynylpurine derivatives.

These palladium-catalyzed methods represent a cornerstone of modern organic synthesis and have been broadly applied to heterocyclic compounds, including purines, for the development of novel chemical entities. acs.org

Table 3: Palladium-Catalyzed Reactions at the C2 Position

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd(OAc)2 or Pd precatalyst + Phosphine Ligand (e.g., XPhos) |

| Suzuki Coupling | C-C | Boronic Acid / Ester | Pd(PPh3)4 or similar Pd(0) catalyst + Base |

| Sonogashira Coupling | C-C (sp) | Terminal Alkyne | Pd catalyst + Cu(I) salt (e.g., CuI) + Base |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Chloro N Cyclohexyl 9h Purin 6 Amine Analogs

Conformational Analysis and Tautomeric Preferences of 2-chloro-N-cyclohexyl-9H-purin-6-amine

The three-dimensional structure and isomeric forms of this compound are fundamental to its interaction with biological targets. The purine (B94841) core itself is an essentially planar system. nih.govnih.gov For instance, crystallographic analysis of the related compound 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine reveals that the nine atoms of the purine ring system lie nearly in the same plane. nih.govnih.gov This planarity is a crucial feature for insertion into the binding sites of target proteins.

A key aspect of purine chemistry is the potential for tautomerism, particularly the existence of N7-H and N9-H prototropic tautomers. Density Functional Theory (DFT) calculations have been employed to investigate the structural properties and relative stability of these forms in related molecules. nih.gov These studies help to determine the most likely isomeric form present under physiological conditions, which is critical for understanding molecular recognition and for computational docking studies.

Furthermore, during the synthesis of derivatives from a 6-chloropurine (B14466) precursor, a mixture of N-7 and N-9 alkylated isomers can be produced. mdpi.com The reaction conditions can often be controlled to favor the formation of the desired N-9 isomer, which is typically the more thermodynamically stable product. mdpi.com

Influence of the Cyclohexyl Moiety on the Biological Activity of this compound Derivatives

The N6-cyclohexyl group is a defining feature of this compound and its derivatives, playing a significant role in their biological activity. This bulky, hydrophobic moiety is critical for binding to target proteins, often by fitting into a specific hydrophobic pocket within the active site. In many purine-based inhibitors, such as those targeting kinases, the N6-substituent is responsible for securing the molecule in the correct orientation for effective inhibition.

The design of selective inhibitors often leverages the unique features of these hydrophobic pockets. For adenine-based inhibitors, it has been observed that groups targeting the ATP-lid portion of a kinase's catalytic domain, such as a six-membered ring like cyclohexyl, can confer selectivity. nih.gov The size and shape of the hydrophobic cyclohexyl ring are therefore key determinants of both the potency and the selectivity profile of the molecule and its analogs.

Impact of Substitutions at Purine C-2 and C-6 Positions on the Pharmacological Profile

The pharmacological profile of purine-based compounds is highly sensitive to substitutions at the C-2 and C-6 positions of the purine ring. The this compound scaffold serves as an excellent platform for exploring these structure-activity relationships.

At the C-6 Position: The amine substituent at C-6 is crucial for activity. While the cyclohexyl group has proven effective, modifications to this group can fine-tune the compound's properties. Introducing different substituents can alter resistance to enzymes like adenosine (B11128) deaminase (ADA). For example, various N6-substituents such as methylamino, ethylamino, and benzylamino groups have been shown to affect the rate of enzymatic hydrolysis or confer complete resistance. mdpi.com

At the C-2 Position: The chlorine atom at the C-2 position is a key modulating element and a convenient synthetic handle for further derivatization. As a hydrophobic, electron-withdrawing group, it enhances the potency of some adenine-based inhibitors. nih.gov Furthermore, introducing a halogen at the C-2 position can inhibit the action of intracellular adenosine deaminase, preventing metabolic degradation of the compound. mdpi.com Replacing the C-2 chlorine with various amine-containing groups is a common strategy to create 2,6-diamino-substituted purine derivatives with altered biological activities, as seen in the development of Reversine-like molecules. nih.gov

The following table illustrates the impact of substitutions on the inhibitory activity of related purine-based Hsp90 inhibitors.

| Compound | C-2 Substituent | N-9 Substituent | Hsp90α IC₅₀ (µM) |

| 6b | -NH₂ | -CH₂-(isoxazole derivative) | 1.76 |

| 6c | -NH₂ | -CH₂-(isoxazole derivative) | 0.203 |

| 14 | -NH₂ | -CH₂-(pyridine derivative) | 1.00 |

| Data sourced from a study on purine-based Hsp90 inhibitors, demonstrating how modifications to substituents on the purine core affect inhibitory concentration. nih.gov |

Design Principles for Novel Purine-Based Compounds Derived from this compound

The development of novel compounds from the this compound scaffold follows several key rational design principles:

Scaffold-Based Design: The purine ring system serves as a rigid and effective core scaffold, providing a well-defined orientation for substituents. nih.gov

Exploitation of Key Interactions: The design focuses on maintaining essential hydrogen bonding interactions between the purine's nitrogen atoms and the target protein. An N-NH-N triad (B1167595) in the inhibitor scaffold is often highly preferred for binding to conserved residues in enzyme active sites. nih.gov

Targeting Hydrophobic Pockets: Bulky, hydrophobic groups, such as the N6-cyclohexyl moiety, are designed to occupy specific hydrophobic pockets in the target enzyme, enhancing both affinity and selectivity. nih.gov

Modulation of Physicochemical Properties: Substitutions at the C-2 position are used to modulate the electronic properties of the purine ring and to introduce new interaction points. Hydrophobic, electron-withdrawing groups at this position can enhance potency. nih.gov

Structure-Guided Optimization: X-ray crystallography and molecular docking are used to understand the binding mode of existing compounds and to guide the design of new analogs with improved fit and pharmacological properties. nih.gov

Rational Design of Reversine-like Molecules Based on the this compound Scaffolding

This compound is a direct and crucial intermediate in the synthesis of Reversine (B1683945) and its analogs. nih.gov Reversine is a 2,6-diamino-substituted purine that has garnered interest for its ability to induce dedifferentiation in cells. nih.gov

The rational design of Reversine-like molecules leverages the this compound scaffold by retaining the N6-cyclohexyl group, which is known to be important for activity, while systematically varying the substituent at the C-2 position. The synthetic strategy involves a nucleophilic substitution reaction where the C-2 chlorine atom is replaced by a different amine. nih.gov This approach allows for the creation of a diverse library of analogs with modified properties. For example, docking calculations can be used to select new amine substituents for the C-2 position that are predicted to have favorable interactions with a target kinase, such as Aurora B. nih.gov This strategy aims to optimize biological activity, selectivity, and pharmacokinetic properties like oral bioavailability. nih.gov

| Compound | Structure | Role |

| 2,6-dichloropurine (B15474) | Purine with Cl at C-2 and C-6 | Starting material |

| This compound | Cl at C-2, Cyclohexylamino at C-6 | Key intermediate |

| Reversine | (4-morpholinophenyl)amino at C-2, Cyclohexylamino at C-6 | Target molecule/Lead compound |

This table illustrates the synthetic progression from a simple dichloropurine to the key intermediate and finally to a complex, biologically active molecule like Reversine.

Biological Activities and Molecular Mechanisms of Action of 2 Chloro N Cyclohexyl 9h Purin 6 Amine and Its Derivatives

In Vitro Cellular Studies of 2-chloro-N-cyclohexyl-9H-purin-6-amine Analogs

Analogs of this compound, particularly 2,6-disubstituted purine (B94841) derivatives, have demonstrated significant effects on cell cycle regulation. One prominent example is Reversine (B1683945), a 2,6-diamino-substituted purine, which is known to interfere with cancer cell cycle progression. nih.gov This class of compounds frequently induces cell cycle arrest at the G2/M checkpoint. nih.gov This arrest prevents cells from entering mitosis, thereby halting their proliferation.

The mechanism often involves the disruption of the mitotic spindle integrity checkpoint, a critical control point that ensures proper chromosome segregation. nih.gov For instance, inhibitors of Aurora kinases, a family of enzymes that are molecular targets for many purine analogs, are known to cause a complete G2/M phase arrest in cancer cell lines. nih.govnih.gov Bortezomib, another agent that affects the cell cycle, has been shown to induce a G2/M phase arrest in a concentration- and time-dependent manner in non-small cell lung cancer (NSCLC) cells. mdpi.com The ability to halt the cell cycle at this specific phase is a key characteristic of the antiproliferative activity of these purine derivatives.

Derivatives of this compound exhibit potent anti-proliferative activity against a variety of human solid tumor cell lines. nih.gov Studies on structurally related purine compounds have shown significant cytotoxic effects against breast (MCF-7), colon (HCT-116), and melanoma (A-375, G-361) cancer cells. nih.gov For example, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, a related purine analog, was identified as a potent cytotoxic agent against all these tumor cell lines, showing IC₅₀ values in the single-digit micromolar range. nih.gov

The inhibition of cellular proliferation is a direct consequence of the induced cell cycle arrest. mdpi.comnih.gov By preventing cancer cells from completing the cell division cycle, these compounds effectively reduce the growth of the tumor cell population. nih.gov The anti-proliferative effects are often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth. nih.govnih.gov This characteristic underscores the potential of these purine analogs as lead structures in the development of new anticancer agents. nih.gov

| Compound Class | Affected Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 2,6-dichloro-purine derivatives | MCF-7 (Breast), HCT-116 (Colon), A-375 (Melanoma), G-361 (Melanoma) | Potent cytotoxic and anti-proliferative activity | nih.gov |

| Aurora Kinase Inhibitors (e.g., PHA-739358) | Huh-7 (Hepatocellular Carcinoma), HepG2 (Hepatocellular Carcinoma) | Complete suppression of tumor cell proliferation | nih.gov |

| Aurora Kinase Inhibitors (e.g., ZM447439) | BON, QGP-1, MIP-101 (Gastroenteropancreatic Neuroendocrine Tumors) | Dose-dependent inhibition of proliferation | nih.gov |

A fascinating cellular response to treatment with certain purine analogs, particularly those that inhibit mitotic kinases, is the induction of polyploidy and endoreduplication. nih.govnih.gov Endoreduplication is a process where cells undergo DNA replication without subsequent mitosis, leading to cells with multiple sets of chromosomes (polyploidy). nih.govus.es

This phenomenon is often observed when the function of key mitotic regulators, such as Aurora kinases or Mps1, is inhibited. nih.govnih.gov For example, treatment of hepatocellular carcinoma cells with the Aurora kinase inhibitor PHA-739358 resulted in endoreduplication at lower concentrations. nih.gov Similarly, selective inactivation of the Mps1 kinase by small molecule inhibitors leads to abortive mitoses, generating gross polyploidy, which ultimately culminates in cell death through mitotic catastrophe. nih.gov The induction of endoreduplication represents a failure to complete normal chromosome segregation during mitosis, a direct result of the compound's interference with the cell cycle machinery. us.es

The p53 signaling pathway, often called the "guardian of the genome," is a critical regulator of cellular functions including DNA repair, cell cycle, and apoptosis. nih.gov In response to cellular stress, such as that induced by chemotherapeutic agents, the p53 protein is activated and can trigger transcriptional programs leading to cell cycle arrest or programmed cell death. nih.gov

The activity of this compound derivatives can intersect with the p53 pathway. The cellular stress caused by kinase inhibition and cell cycle disruption can lead to the activation of p53. nih.gov An intact p53 pathway can enhance the efficacy of these compounds by promoting apoptosis in cells that have suffered irreparable mitotic damage. nih.gov However, since p53 is frequently mutated in human cancers, the effectiveness of these purine analogs is not always dependent on a functional p53 pathway, as they can induce cell death through mechanisms like mitotic catastrophe independent of p53 status. nih.govnih.gov

Molecular Targets and Pathway Modulation by this compound Derivatives

The primary molecular mechanism of action for many this compound analogs is the competitive inhibition of protein kinases, particularly those essential for mitotic progression. nih.govnih.gov The 2,6-disubstituted purine scaffold has proven to be a promiscuous but potent framework for developing inhibitors of several key kinases. researchgate.net

Aurora Kinases: These are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. nih.gov Overexpression of Aurora kinases is common in many cancers. Purine analogs, such as Reversine, are known to be potent inhibitors of Aurora kinases. nih.gov This inhibition disrupts the G2/M checkpoint and cytokinesis, leading to the observed anti-proliferative effects. nih.gov

Mps1 Kinase: Monopolar spindle 1 (Mps1) is another critical mitotic kinase involved in the spindle assembly checkpoint (SAC), which ensures that chromosomes are correctly attached to the mitotic spindle before cell division proceeds. nih.govnih.gov Several potent and selective ATP-competitive Mps1 kinase inhibitors have been developed from purine-based scaffolds. researchgate.net Inhibition of Mps1 leads to a premature anaphase entry, severe chromosome missegregation, and ultimately, mitotic catastrophe and cell death. nih.gov

| Target Kinase | Inhibitor Class/Example | Cellular Consequence of Inhibition | Reference |

|---|---|---|---|

| Aurora Kinases | Reversine (2,6-diamino-substituted purine) | G2/M checkpoint interference, cytokinesis failure | nih.gov |

| Aurora Kinases | PHA-739358 | G2/M arrest, endoreduplication, apoptosis | nih.gov |

| Mps1 Kinase | Mps-BAY1, Mps-BAY2a (Imidazopyrazines) | SAC inactivation, chromosome missegregation, polyploidization, mitotic catastrophe | nih.gov |

| Mps1 Kinase | 2,6-disubstituted purine series | Potent Mps1 inhibition | researchgate.net |

Inhibition of Specific Proteases (e.g., Trypanosomal Protease TbcatB)

Protozoan parasites of the Trypanosoma genus are the causative agents of significant human diseases, including Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. These parasites rely on cysteine proteases for survival, making these enzymes attractive targets for therapeutic intervention. youtube.comexcli.de One such essential enzyme is TbCatB, a cathepsin B-like cysteine protease crucial for the parasite's acquisition of iron through the degradation of host transferrin. youtube.com

Research has identified purine-derived compounds as effective inhibitors of these vital trypanosomal proteases. Specifically, purine nitrile analogues have demonstrated potent activity against TbCatB. mdpi.com The inhibitory action of these compounds disrupts essential metabolic pathways of the parasite, highlighting their potential as chemotherapeutic agents against trypanosomiasis. excli.de The structure-activity relationship of these purine derivatives reveals that modifications to the purine core can significantly impact their inhibitory potency. For instance, certain purine nitrile compounds have shown inhibition of TbCatB at low micromolar concentrations, which correlates with their antiparasitic activity. mdpi.com

Table 1: Inhibition of Trypanosomal Protease TbCatB by Purine Nitrile Analogs This table presents the inhibitory concentration (IC50) of select purine nitrile compounds against the TbCatB enzyme.

| Compound | IC50 for TbCatB (μM) |

|---|---|

| Analog 29 | 4 |

| Analog 31 | 1 |

| Analog 32 | 6 |

Data sourced from J. Med. Chem. 2008, 51, 545–552. mdpi.com

The exploration of the structural biology of TbCatB has further aided in the rational design of inhibitors. The enzyme possesses a unique feature known as an "occluding loop," which is longer than in its mammalian counterparts, creating a distinct pocket in the active site that can be exploited for selective inhibitor design. researchgate.net This structural variance provides a basis for developing purine-based inhibitors that are highly selective for the parasitic enzyme, minimizing potential off-target effects on host enzymes.

Activation of the AMP-activated Protein Kinase (AMPK) Pathway by Reversine-related Analogs

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. researchgate.net As the "master regulator of energy metabolism," AMPK is activated during states of low energy (high AMP:ATP ratio) and works to restore energy balance by inhibiting ATP-consuming anabolic processes and promoting ATP-producing catabolic pathways, such as autophagy. researchgate.netnih.gov

Reversine, a 2,6-disubstituted purine analog, has been identified as an activator of the AMPK pathway. Studies in urothelial carcinoma cell lines have shown that Reversine treatment leads to the activation of AMPK, which subsequently induces autophagic cell death. nih.gov This finding positions Reversine and related compounds as potential therapeutic agents that can leverage the AMPK pathway to combat cancer. The activation of AMPK by Reversine is a key mechanism underlying its cytotoxic effects in these cancer cells. nih.gov While initially identified as an Aurora kinase inhibitor, its ability to modulate the AMPK signaling cascade reveals a broader and more complex mechanism of action. nih.gov

Role of this compound as a Synthetic Scaffold for De-differentiation Inducers

The purine structure, as exemplified by this compound and its derivatives, serves as a versatile synthetic scaffold for the development of small molecules that can induce cellular de-differentiation. De-differentiation is the process whereby a specialized, lineage-committed cell reverts to a less specialized, more primitive state, regaining a degree of plasticity. The analog Reversine is a primary example of a purine derivative that can induce lineage-committed cells to become multipotent progenitor cells. nih.gov This remarkable ability to reverse the course of differentiation opens up new avenues for regenerative medicine and disease modeling.

Chemical Induction of Pluripotency by Related Purine Derivatives

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, typically achieved by the forced expression of key transcription factors, has revolutionized biology. However, an alternative and potentially safer approach involves the use of small molecules to achieve this "chemical induction of pluripotency." Purine derivatives, particularly Reversine, have played a significant role in this field.

Reversine was discovered to increase the plasticity of lineage-committed murine myoblasts, causing them to revert to a more primitive, multipotent state. This de-differentiated state allows the cells to be re-differentiated into different lineages when exposed to the appropriate inducing conditions. This effect is not limited to a single cell type, demonstrating the broad applicability of this purine analog in cellular reprogramming. nih.gov The mechanism behind this activity is linked to Reversine's function as an inhibitor of nonmuscle myosin II and MEK1, which leads to alterations in the cell cycle and histone acetylation status, key events in reprogramming cellular identity.

Differentiation into Specific Cell Lineages (e.g., Adipocytes, Osteoblasts, Neural Progenitor-like Cells, Cardiomyocytes) by Analogs

A key hallmark of the increased plasticity induced by purine analogs like Reversine is the subsequent ability of the de-differentiated cells to adopt new fates. Once a cell has been reverted to a multipotent progenitor-like state, it can be guided to differentiate into various specific cell lineages under appropriate culture conditions.

Experimental studies have demonstrated that Reversine-treated cells can be successfully directed to differentiate into multiple lineages derived from different germ layers. For example, myoblasts and fibroblasts treated with Reversine have gained the ability to differentiate into mesodermal lineages such as osteoblasts (bone cells) and adipocytes (fat cells). nih.gov Furthermore, these Reversine-induced cells have also been shown to differentiate into ectodermal lineages, specifically neural progenitor-like cells, expressing characteristic neural markers. nih.gov More recently, research has shown that Reversine can enhance the conversion of dedifferentiated fat cells into mature, beating cardiomyocytes (heart muscle cells). nih.gov

Table 2: Differentiation Potential of Cells Treated with Reversine This table summarizes the different cell lineages that have been successfully generated from somatic cells after treatment with the purine analog Reversine.

| Original Cell Type | Induced Progenitor State | Differentiated Cell Lineage |

|---|---|---|

| C2C12 Myoblasts | Multipotent Progenitor | Osteoblasts, Adipocytes |

| Bovine Fibroblasts | Multipotent Progenitor | Osteoblasts, Adipocytes, Neurocytes |

| Dedifferentiated Fat Cells | Enhanced Plasticity | Cardiomyocytes |

Data sourced from PNAS 2004, 101(1), 16-21 and PLoS One 2013, 8(5), e63022 and F1000Res 2022, 11, 412. nih.gov

This capacity to chemically manipulate cell fate, using the purine scaffold as a starting point, underscores the profound potential of these compounds in regenerative medicine, providing a powerful tool for generating patient-specific cells for therapeutic applications and disease modeling.

Computational and Theoretical Investigations of 2 Chloro N Cyclohexyl 9h Purin 6 Amine

Quantum Chemical Studies on Tautomeric Preferences and Conformational Analysis

Purine (B94841) and its derivatives can exist as a mixture of different tautomers, which are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The relative stability of these tautomers can significantly influence the molecule's chemical properties and its ability to interact with biological targets. Quantum chemical studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating these tautomeric preferences.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study purine derivatives due to its favorable balance between computational cost and accuracy.

Theoretical studies on related purine systems, such as 2-amino-6-chloropurine, have utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform full geometry optimization and calculate vibrational frequencies. nih.gov Such calculations are foundational for determining the thermodynamic stabilities of different isomers. For 2-chloro-N-cyclohexyl-9H-purin-6-amine, these calculations would involve optimizing the geometry of each potential tautomer to find its minimum energy structure.

The influence of the environment is a critical factor in tautomeric stability. Therefore, calculations are typically performed in both the gas phase (representing an isolated molecule) and in various solvents. Solvation effects are often modeled using the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. nih.gov Studies on aminopurines have shown that solvation can significantly alter the relative energies of tautomers. mdpi.comnih.gov For instance, while one tautomer may be favored in the non-polar environment of the gas phase, a different tautomer might become more stable in a polar solvent like water due to more favorable solute-solvent interactions. nih.govmdpi.com

For N6-substituted purines, the most significant tautomerism involves the position of the proton on the imidazole (B134444) ring, leading to the HN(7) and HN(9) forms.

HN(9) Tautomer: The proton is attached to the nitrogen atom at position 9. This is the canonical form for adenine (B156593) and many of its derivatives.

HN(7) Tautomer: The proton is attached to the nitrogen atom at position 7.

Computational studies on the parent purine molecule and its derivatives consistently show that the HN(9) tautomer is the most stable form in the gas phase. nih.govnih.gov However, the energy difference between the HN(9) and HN(7) tautomers is often small, and this gap tends to decrease in polar solvents. In some cases, the HN(7) tautomer can become nearly as stable as, or even more stable than, the HN(9) form in an aqueous environment. mdpi.comnih.gov

Table 1: Predicted Relative Stabilities of this compound Tautomers Based on Analogous Purine Systems Relative energy (ΔE) in kcal/mol, with the most stable tautomer set to 0.00. Data is extrapolated from computational studies on related purine derivatives.

| Tautomeric Form | Predicted ΔE (Gas Phase) | Predicted ΔE (Aqueous Solution) |

|---|---|---|

| HN(9) | 0.00 | 0.00 |

| HN(7) | ~2-4 | ~0-1 |

Molecular Docking Simulations of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting binding modes and affinities, thereby guiding the synthesis of more potent and selective compounds. Substituted purines are well-known inhibitors of various protein kinases, and docking simulations are frequently used to understand their mechanism of action. imtm.cz

Docking simulations for derivatives of this compound would be performed against the ATP-binding site of a target protein, such as a cyclin-dependent kinase (CDK) or FMS-like tyrosine kinase 3 (FLT3). imtm.cz The purine scaffold acts as a "hinge-binder," mimicking the adenine portion of ATP.

The simulation predicts the most stable binding pose of the ligand within the active site and calculates a "docking score," which is an estimation of the binding affinity. Lower docking scores (more negative values) generally indicate a more favorable binding interaction. tpcj.org For a series of related purine derivatives, these scores can be used to rank their potential inhibitory activity and correlate computational predictions with experimental results. For example, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives (purine isosteres) targeting CDK2, docking scores for potent compounds were in the range of -10 to -12 kcal/mol. tpcj.org

The primary goal of docking simulations is to visualize and understand the specific molecular interactions that stabilize the ligand-protein complex. For purine-based kinase inhibitors, a conserved binding pattern is often observed. imtm.cz

Hydrogen Bonds: The purine core typically forms one or more hydrogen bonds with the "hinge region" of the kinase active site. For this compound, the N1 nitrogen and the exocyclic N6-amine are common hydrogen bond donors and acceptors. Depending on the tautomeric state (HN(7) or HN(9)), these respective nitrogens can also participate in crucial interactions. nih.gov

Hydrophobic Interactions: The cyclohexyl group at the N6 position and the chlorine atom at the C2 position are expected to engage in hydrophobic and van der Waals interactions with non-polar amino acid residues in the active site. The size and conformation of the cyclohexyl ring can play a significant role in achieving optimal shape complementarity with the binding pocket, thereby enhancing binding affinity and selectivity. imtm.cz

Molecular docking of a 7,9-disubstituted purine bearing a cyclohexyl moiety at N9 into the active site of FLT3 kinase revealed that the purine ring established key hinge interactions, while the cyclohexyl group occupied a hydrophobic pocket. imtm.cz A similar binding mode would be anticipated for this compound, where the purine core anchors the molecule in the hinge region and the substituents at C2 and N6 engage in specific interactions that determine potency and selectivity.

Table 2: Predicted Key Ligand-Protein Interactions for this compound in a Kinase Active Site This table is a generalized prediction based on docking studies of similar purine-based kinase inhibitors.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues (Examples) |

|---|---|---|

| Purine N1 | Hydrogen Bond (Acceptor) | Hinge Region Backbone (e.g., Leu, Ala) |

| N6-Amine | Hydrogen Bond (Donor) | Hinge Region Backbone (e.g., Cys) |

| Purine N7 | Hydrogen Bond (Acceptor) | Side Chains (e.g., Tyr, Asp) |

| Cyclohexyl Group | Hydrophobic / van der Waals | Hydrophobic Pocket (e.g., Val, Ile, Leu) |

| Chlorine Atom | Hydrophobic / Halogen Bond | Hydrophobic Pocket (e.g., Ala, Val) |

Future Research Directions and Potential Applications of 2 Chloro N Cyclohexyl 9h Purin 6 Amine Research

Exploration of Novel and Efficient Synthetic Pathways for 2-chloro-N-cyclohexyl-9H-purin-6-amine and its Advanced Derivatives

The generation of diverse chemical libraries is fundamental to exploring the biological potential of a core scaffold. Future research should prioritize the development of more efficient, scalable, and versatile synthetic routes to this compound and its analogs. While classical methods often rely on the nucleophilic substitution of a dichloro-purine precursor, modern synthetic strategies can provide access to a much wider chemical space. nih.gov

Future synthetic exploration could include:

Advanced Cross-Coupling Reactions : Techniques such as Buchwald-Hartwig and Chan-Lam coupling could be employed to introduce novel and complex substituents at various positions on the purine (B94841) ring. nih.govimtm.cz The Buchwald-Hartwig amination, for instance, has been successfully used to substitute the chlorine atom at the C2 position of the purine core, a modification that is often difficult with conventional methods. imtm.cz

Regioselective Synthesis : A common challenge in purine synthesis is controlling the site of alkylation, often resulting in a mixture of N-7 and N-9 isomers. mdpi.com Developing novel synthetic pathways that provide high regioselectivity is crucial for producing pure compounds and enabling clear interpretation of structure-activity relationships.

Combinatorial Chemistry : Employing combinatorial and parallel synthesis techniques would enable the rapid generation of large libraries of derivatives. This would involve systematically varying the substituents at the C2, N6 (cyclohexyl group), and N9 positions to comprehensively map the chemical space around the core structure.

Advanced SAR Studies to Refine Specificity and Potency Against Defined Molecular Targets

Structure-Activity Relationship (SAR) studies are critical for optimizing a lead compound into a potent and selective molecule. For this compound, advanced SAR studies should be pursued to understand how molecular modifications influence biological activity. Research on related 2,6,9-trisubstituted purines has already demonstrated that subtle structural changes can dramatically alter potency and selectivity against targets like protein kinases. nih.govresearchgate.net

Key areas for future SAR investigation include:

Modification of the N6-Cyclohexyl Group : Systematically altering the cyclohexyl ring by introducing substituents, changing stereochemistry, or replacing it with other cycloalkyl or aromatic groups can fine-tune target engagement. Studies on related compounds have shown that changing between cyclopentyl and cyclohexyl moieties can impact kinase inhibitory profiles. imtm.cz

Substitution at the C2 Position : Replacing the C2-chloro group with various other functionalities (e.g., amines, alkyls, aryls) is a critical step. Research has indicated that bulky substituents at the C2 position may be detrimental to cytotoxic activity in some cancer cell lines, suggesting that smaller, specific groups may be required. researchgate.net

Exploration of the N9 Position : The N9 position offers a key vector for modification. Attaching different alkyl or aryl groups can influence solubility, cell permeability, and target binding.

Quantitative Structure-Activity Relationship (QSAR) : Building on initial SAR, the development of 3D-QSAR models can provide predictive insights for designing new analogs with enhanced activity. nih.gov Such models have been successfully used to predict the analgesic activity of related N-[2-chloro-9H-purin-6-yl] derivatives. nih.gov

| Modification Site | Observation on Related Purines | Potential Impact | Reference |

| C6-Substituent | An arylpiperazinyl system is beneficial for cytotoxic activity. | Enhancing anti-cancer properties. | researchgate.net |

| C2-Substituent | Bulky systems are not favorable for cytotoxic activity. | Guiding the design of more potent, compact derivatives. | researchgate.net |

| N7-Substituent | An isopropyl group markedly contributes to selectivity against FLT3 kinase over CDKs. | Improving target specificity and reducing off-target effects. | imtm.cz |

| N9-Substituent | Cyclopentyl and cyclohexyl moieties influence potency against CDK4 and FLT3 kinases. | Fine-tuning the kinase inhibition profile. | imtm.cz |

Investigation of Undiscovered Biological Targets and Mechanisms for this compound Analogs

While many purine derivatives are known to target protein kinases, the full spectrum of biological targets for this compound analogs remains largely unexplored. nih.govimtm.cz The purine scaffold's versatility suggests that these compounds could interact with a variety of other protein families. Research on some derivatives has already pointed to potential analgesic and antiviral applications. mdpi.comnih.gov

Future research should focus on:

Unbiased Phenotypic Screening : Screening libraries of these derivatives in a wide range of cell-based assays can uncover novel and unexpected biological activities without a preconceived target.

Target Deconvolution : For any "hits" identified through phenotypic screening, techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) can be used to identify the specific protein target(s).

Mechanism of Action Studies : Once a target is identified, detailed biochemical and cellular studies are necessary to elucidate the precise mechanism by which the compound exerts its effect. For example, studies on related purines have confirmed their ability to inhibit the autophosphorylation of FLT3 kinase in cancer cells. imtm.cz

Development of this compound Derivatives as Advanced Chemical Probes

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins in biological systems. chemicalprobes.org Derivatives of this compound that demonstrate high potency and selectivity for a particular target could be developed into valuable chemical probes.

The development process would involve:

Optimization of a Lead Compound : A highly selective and potent analog identified through SAR studies would serve as the starting point.

Functionalization : The lead compound would be modified to incorporate a functional handle or tag, such as:

A biotin (B1667282) tag for affinity purification of the target protein and its binding partners.

A fluorescent dye to visualize the subcellular localization of the target.

A photoreactive group or a reactive electrophile to create covalent probes for target labeling and occupancy studies. escholarship.org

These chemical probes would be powerful tools for basic research, enabling scientists to dissect complex biological pathways and validate novel drug targets. chemicalprobes.org

Continued Applications in Stem Cell Biology and Regenerative Medicine through Chemical Induction Strategies

Small molecules are increasingly used to control stem cell fate, including self-renewal, differentiation, and reprogramming. nih.gov Purine derivatives have already made a significant impact in this field; for instance, the small molecule Pluripotin can maintain the self-renewal of murine embryonic stem cells. nih.gov This precedent suggests that libraries of this compound derivatives could contain novel modulators of stem cell biology.

Future research in this area should involve:

Screening in Stem Cell Assays : Testing derivative libraries for their ability to influence key stem cell processes, such as:

Maintaining pluripotency in human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs).

Directing the differentiation of stem cells into specific therapeutic lineages, such as neurons, cardiomyocytes, or pancreatic beta cells.

Enhancing the efficiency of somatic cell reprogramming into iPSCs.

Elucidating Signaling Pathways : For any active compounds, subsequent research would focus on identifying the signaling pathways they modulate to control cell fate. This could involve pathways known to be important in development, such as Wnt, Hedgehog, or TGF-β signaling. nih.gov

Identifying novel small molecules that can precisely control stem cell behavior would be a significant advance for the field of regenerative medicine, potentially leading to new strategies for tissue repair and disease modeling.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-N-cyclohexyl-9H-purin-6-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2,6-dichloropurine with cyclohexylamine. In one protocol, 2,6-dichloropurine is reacted with cyclohexylamine (2.5 equiv) in dry n-BuOH with trimethylsilyl chloride (TMSCl) as a catalyst. The mixture is heated at 120°C for 14 hours, yielding the product after filtration and washing with cold ethanol . Alternative protocols use microwave-assisted synthesis (e.g., 110°C for 30 min in DMF with Hunig’s base), which reduces reaction time and improves regioselectivity . Key variables include solvent polarity (n-BuOH vs. DMF), temperature, and catalyst choice (TMSCl vs. Hunig’s base).

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : and NMR are critical for confirming substitution patterns. For example, the cyclohexyl group’s protons appear as a multiplet at δ 1.2–2.0 ppm, while the purine C2-Cl substituent is confirmed by downfield shifts in NMR (~δ 150 ppm) .

- X-ray crystallography : Programs like SHELXL and visualization tools like ORTEP-3 resolve bond lengths and angles. For instance, C-Cl bond lengths in similar purine derivatives are typically ~1.73 Å, consistent with single-bond character .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound impact its reactivity and biological activity?

- Methodology : Tautomerism between amino (NH) and imino (NH) forms at the C6 position can be studied via - HMBC NMR. For example, in N-methoxy-9-methylpurin-6-amines, amino tautomers dominate (90:10 ratio) in CDCl, influencing alkylation selectivity at N7 vs. N6 positions . Solvent polarity (e.g., DMSO vs. CDCl) and substituent electronegativity (e.g., Cl at C2) shift tautomeric equilibria, which can be quantified using integration of NH/CH signals.

Q. What strategies optimize the synthesis of this compound derivatives for acetylcholinesterase (AChE) inhibition studies?

- Methodology :

- Derivatization : Introduce substituents at N9 (e.g., piperidin-4-yl groups) via nucleophilic displacement. For example, 9-(1-benzylpiperidin-4-yl) derivatives are synthesized by reacting 2,6-dichloropurine with benzylpiperidine under microwave conditions (140°C, 90 W) .

- Biological screening : AChE inhibition assays (Ellman’s method) at 100 µM concentrations identify active candidates. Derivatives with bulky N9 substituents (e.g., benzylpiperidine) show >10% inhibition due to enhanced hydrophobic interactions with the enzyme’s peripheral anionic site .

Q. How do crystallographic data resolve contradictions in reported bond lengths or molecular conformations of purine derivatives?

- Methodology : Contradictions in bond lengths (e.g., C-Cl vs. C-N) arise from experimental resolution or disorder. Using high-resolution data (>0.8 Å), SHELXL refinement can correct for anisotropic displacement parameters. For example, in diisopropyl phosphonate derivatives of purines, C-Cl bond lengths deviating >0.05 Å from theoretical values indicate potential disorder, resolved via twin refinement or alternate conformer modeling .

Data Analysis and Experimental Design

Q. What experimental designs mitigate low yields in nucleophilic substitution reactions of 2,6-dichloropurine?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines but may require LiCl washes to remove unreacted starting material .

- Catalyst optimization : Microwave irradiation (e.g., Biotage Initiator®) reduces side reactions (e.g., hydrolysis) by shortening reaction times (30 min vs. 14 hours) .

- Workflow : Parallel reactions (e.g., 24-well plates) with varied solvents, bases, and temperatures (80–140°C) can identify optimal conditions via HPLC-MS monitoring.

Q. How can researchers reconcile discrepancies in biological activity data for structurally similar purine derivatives?

- Methodology :

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., Ellman’s for AChE). For example, N9-substituted derivatives show variability due to differences in cell permeability (logP >2.5 vs. <1.5) .

- Molecular docking : Tools like AutoDock Vina model ligand-enzyme interactions. For instance, Cl at C2 may sterically hinder binding in AChE’s catalytic triad, explaining lower activity in some derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.